molecular formula C44H57NOP2S B6290368 (R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide CAS No. 2565792-81-4

(R)-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6290368
CAS No.: 2565792-81-4
M. Wt: 709.9 g/mol
InChI Key: XSDPPDJFPHPYKM-AUCVXOPXSA-N
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Description

®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It is characterized by the presence of adamantane and diphenylphosphane groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:

    Formation of the Adamantane-Phosphane Intermediate: The initial step involves the reaction of adamantane with a suitable phosphane reagent to form the di(adamantan-1-yl)phosphaneyl intermediate.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group under specific conditions to form the 2-(di(adamantan-1-yl)phosphaneyl)phenyl compound.

    Addition of Diphenylphosphane: The next step involves the addition of diphenylphosphane to the phenyl compound, resulting in the formation of the 2-(diphenylphosphaneyl)ethyl intermediate.

    Sulfinamide Formation: Finally, the 2-methylpropane-2-sulfinamide group is introduced to the intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane groups, leading to the formation of phosphane oxides.

    Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where one of the phosphane groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halides or other nucleophiles under appropriate conditions.

Major Products

    Oxidation: Phosphane oxides.

    Reduction: Amines.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a ligand in catalytic systems for various organic transformations, including hydrogenation and cross-coupling reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: It is explored for its potential use in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The adamantane and diphenylphosphane groups facilitate binding to these targets, modulating their activity and leading to the desired chemical or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-amine: Similar structure but with an amine group instead of a sulfinamide group.

Uniqueness

The presence of both adamantane and diphenylphosphane groups in ®-N-((S)-1-(2-(Di(adamantan-1-yl)phosphaneyl)phenyl)-2-(diphenylphosphaneyl)ethyl)-2-methylpropane-2-sulfinamide makes it unique compared to other similar compounds

Properties

IUPAC Name

(R)-N-[(1S)-1-[2-[bis(1-adamantyl)phosphanyl]phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57NOP2S/c1-42(2,3)49(46)45-40(30-47(37-12-6-4-7-13-37)38-14-8-5-9-15-38)39-16-10-11-17-41(39)48(43-24-31-18-32(25-43)20-33(19-31)26-43)44-27-34-21-35(28-44)23-36(22-34)29-44/h4-17,31-36,40,45H,18-30H2,1-3H3/t31?,32?,33?,34?,35?,36?,40-,43?,44?,48?,49-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDPPDJFPHPYKM-AUCVXOPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57NOP2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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